5-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLSULFONYL]-1-METHYL-1,3-DIHYDRO-2H-INDOL-2-ONE
Overview
Description
5-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLSULFONYL]-1-METHYL-1,3-DIHYDRO-2H-INDOL-2-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of both indole and isoquinoline moieties, which are fused together with a sulfonyl group. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLSULFONYL]-1-METHYL-1,3-DIHYDRO-2H-INDOL-2-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Isoquinoline Moiety: The isoquinoline moiety can be synthesized using the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives with a dehydrating agent such as phosphorus oxychloride (POCl3) or trifluoromethanesulfonic anhydride (Tf2O) in the presence of a base.
Formation of the Indole Moiety: The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Coupling of the Moieties: The final step involves the coupling of the isoquinoline-sulfonyl derivative with the indole derivative under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLSULFONYL]-1-METHYL-1,3-DIHYDRO-2H-INDOL-2-ONE can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonyl-quinoline derivatives, while reduction may produce dihydro derivatives of the compound .
Scientific Research Applications
5-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLSULFONYL]-1-METHYL-1,3-DIHYDRO-2H-INDOL-2-ONE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLSULFONYL]-1-METHYL-1,3-DIHYDRO-2H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanol
- 3,4-dihydroisoquinoline-2(1H)-carbothioamide
- 1-methyl-3,4-dihydroisoquinoline
Uniqueness
5-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLSULFONYL]-1-METHYL-1,3-DIHYDRO-2H-INDOL-2-ONE is unique due to its combined indole and isoquinoline moieties, which confer distinct chemical and biological properties. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and development .
Properties
IUPAC Name |
5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-1-methyl-3H-indol-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-19-17-7-6-16(10-15(17)11-18(19)21)24(22,23)20-9-8-13-4-2-3-5-14(13)12-20/h2-7,10H,8-9,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOJHJFFJVNSOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.